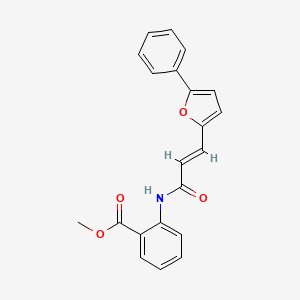

![molecular formula C19H20BrN3O3 B2487072 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894020-63-4](/img/structure/B2487072.png)

1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves diverse methodologies. One method entails a carbonylation reaction with triphosgene in the presence of trimethylamine, followed by the addition of aniline derivatives, achieving a final product in notable yields. This method is highlighted by its efficiency and the purity of the synthesized compounds, as confirmed through spectroscopy and mass spectrometry techniques (Sarantou & Varvounis, 2022).

Molecular Structure Analysis

Crystal structure determination through single-crystal X-ray diffraction is pivotal for understanding the molecular structure of such compounds. The analysis reveals intricate details like bond lengths, angles, and the spatial arrangement of molecules, which are essential for predicting reactivity and interaction with biological targets (Xin, 2006).

Chemical Reactions and Properties

The chemical reactivity of these compounds, including potential for further functionalization and participation in various chemical reactions, is influenced by the presence of reactive functional groups such as the urea moiety. Studies have shown the utility of these compounds in forming complex structures and their potential as intermediates in synthetic chemistry (Feng et al., 2020).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are determined using various analytical techniques such as X-ray diffraction and DFT calculations. These properties are crucial for the compound's application in further chemical syntheses and for understanding its stability under different conditions (Sun et al., 2022).

Chemical Properties Analysis

The chemical properties of urea derivatives are characterized by their reactivity towards other chemical species and their stability under various conditions. Research has focused on their potential as inhibitors or reactants in organic synthesis, highlighting the versatility of these compounds in medicinal chemistry and other fields (Machado et al., 2015).

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, although not directly studied, is structurally related to compounds that have been analyzed for their crystal structures. For instance, the crystal structure analysis of metobromuron, a phenylurea herbicide, reveals how N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions form chains along the a-axis direction, creating a two-dimensional network. This type of analysis provides insights into the solid-state behavior of similar compounds, potentially including the one (Kang, Kim, Kwon, & Kim, 2015).

Enzyme Inhibition and Anticancer Activity

Urea derivatives, including compounds structurally related to the one of interest, have been synthesized and tested for their enzyme inhibition capabilities and potential anticancer activities. For example, a study involving the synthesis of seventeen urea derivatives demonstrated their ability to inhibit enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, with varying degrees of efficacy. Additionally, some of these compounds exhibited in vitro anticancer activity against a prostate cancer cell line, highlighting the potential therapeutic applications of urea derivatives (Mustafa, Perveen, & Khan, 2014).

Orexin Receptor Mechanisms

Research into orexin receptors and their antagonists, which includes compounds with structural features similar to 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, has revealed their significant role in regulating feeding, arousal, stress, and drug abuse behaviors. Selective antagonism at these receptors has been shown to reduce binge eating in animal models without affecting standard food pellet intake, suggesting a novel pharmacological approach to treating eating disorders and potentially other conditions related to orexin receptor pathways (Piccoli et al., 2012).

Antimicrobial Applications

The synthesis and evaluation of novel imidazole ureas/carboxamides containing dioxaphospholanes, which are structurally akin to the compound , have demonstrated potential antimicrobial applications. These compounds have been tested for their effectiveness against various microbial strains, indicating the broad utility of urea derivatives in developing new antimicrobial agents (Rani, Praveena, Spoorthy, & Ravindranath, 2014).

Nonlinear Optics

Research into molecular complexes, including those involving urea derivatives, has explored the potential for creating materials with quadratic nonlinear optical behavior. This involves ideal orientation of chromophores linked by O—H···O and C—H···O hydrogen bonds, a principle that could be applied to the design and synthesis of compounds like 1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea for applications in nonlinear optics (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Propiedades

IUPAC Name |

1-(4-bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O3/c1-12-8-13(20)6-7-17(12)22-19(25)21-14-9-18(24)23(11-14)15-4-3-5-16(10-15)26-2/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUVRESDWAZFJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2486989.png)

![2-cyclopropyl-4-methyl-N-[2-(4-methylpiperidin-1-yl)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2486990.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2486991.png)

![3-Piperidin-4-yl-1H-pyrrolo[3,2-b]pyridine;dihydrochloride](/img/structure/B2486994.png)

![N-(3-(diethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2486997.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2486998.png)

![2-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487003.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2487005.png)

![Methyl 6-(tert-butyl)-2-(2-methoxyacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2487011.png)

![N-(3-chloro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2487012.png)